

Orfamide B: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Orfamide B

Cat. No.: B10786166

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: **Orfamide B** is a cyclic lipopeptide natural product belonging to the orfamide family, which are produced by various species of *Pseudomonas* bacteria.[1] These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including antifungal, insecticidal, and biosurfactant properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of **Orfamide B**, along with detailed experimental protocols for its isolation, characterization, and bioactivity assessment.

Chemical Structure and Properties

Orfamide B is a decapeptide linked to a fatty acid tail, forming a cyclic lactone structure. The peptide sequence of **Orfamide B** has been determined to be Leu-Glu-Thr-Val-Leu-Ser-Leu-Leu-Ser-Val.[1] This sequence is identical to that of Orfamide A, with the exception of the fourth amino acid residue, which is Val in **Orfamide B** and Ile in Orfamide A.[1][2] The fatty acid tail of **Orfamide B** is a 3-hydroxytetradecanoic acid.[1] The structure of **Orfamide B** has been elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][3][4]

Physicochemical Properties of Orfamide B

Property	Value	Reference
CAS Number	939960-35-7	[5]
Molecular Formula	C ₆₃ H ₁₁₂ N ₁₀ O ₁₇	[5]
Molecular Weight	1281.6 g/mol	[5]
Solubility	Soluble in DMF, DMSO, Ethanol, and Methanol.	[5]
Storage Temperature	-20°C	[5]

Biological Activities and Mechanism of Action

Orfamide B exhibits a range of biological activities, making it a promising candidate for various applications in agriculture and medicine.

Antifungal Activity

Orfamide B has demonstrated significant antifungal activity against the plant pathogenic fungus *Rhizoctonia solani*.^[1] It has been shown to suppress mycelial growth and induce hyphal branching in this fungus.^[1] The antifungal activity of the orfamides is attributed to their ability to disrupt the integrity of fungal cell membranes, leading to increased permeability and leakage of cellular contents.^[6]

Insecticidal Activity

Orfamides, including **Orfamide B**, have been shown to possess insecticidal properties.^{[1][2]} While specific quantitative data for **Orfamide B**'s insecticidal activity is not as extensively documented as for Orfamide A, the structural similarity suggests a comparable mode of action. The insecticidal effects are thought to be mediated by the surfactant properties of the lipopeptides, which can disrupt insect cell membranes.

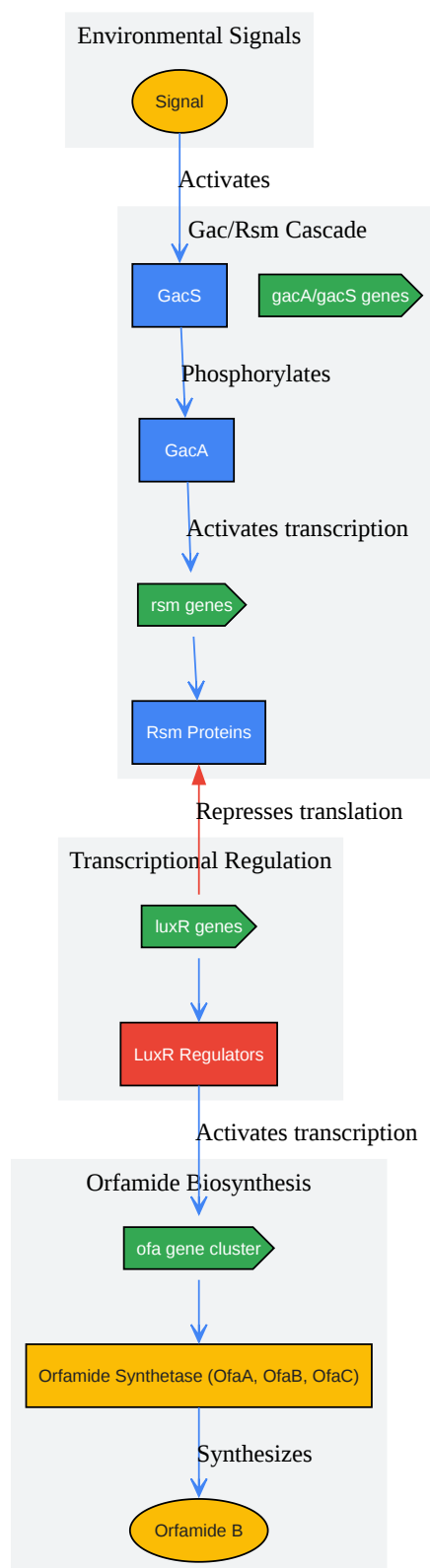
Bacterial Swarming Motility

Orfamide B plays a crucial role as a biosurfactant in facilitating the swarming motility of its producing bacterium, *Pseudomonas* sp. CMR5c.^[1] Swarming motility is a collective, flagella-driven movement of bacteria across a semi-solid surface. The production of biosurfactants like

Orfamide B reduces the surface tension, enabling the bacteria to move in a coordinated manner.^[7] This motility is often associated with virulence and biofilm formation.^[7]

Signaling Pathways

The biosynthesis of **Orfamide B** is a complex process regulated by intricate signaling networks within the bacterium. The primary regulatory pathway is the Gac/Rsm signal transduction system, which in turn controls the expression of LuxR-type transcriptional regulators that directly modulate the expression of the **orfamide** biosynthesis (ofa) gene cluster.^{[1][8][9]}



[Click to download full resolution via product page](#)

Regulation of **Orfamide B** Biosynthesis.

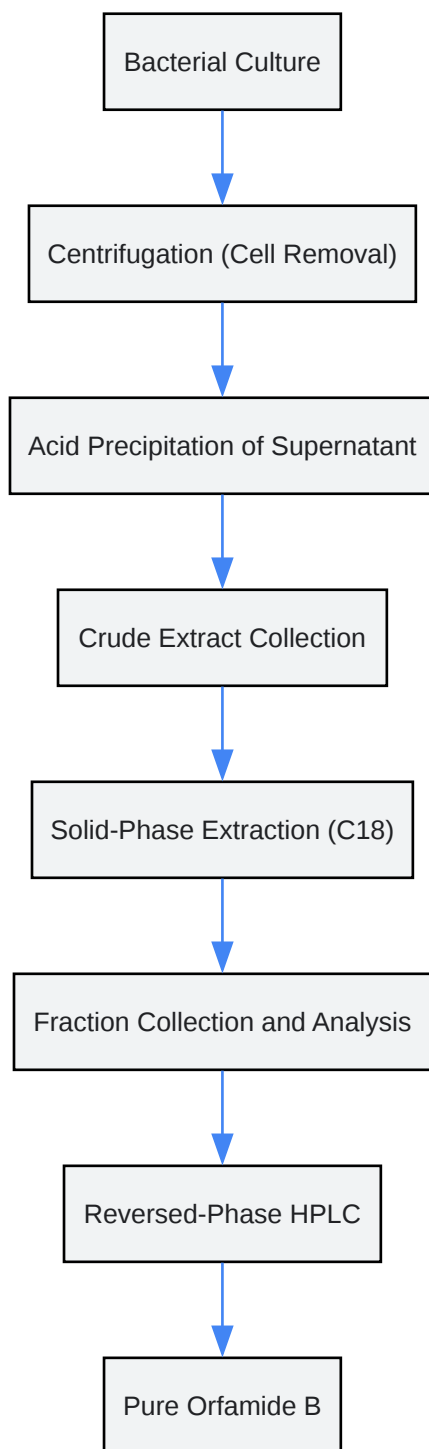
Experimental Protocols

Isolation and Purification of Orfamide B

This protocol describes the extraction and purification of **Orfamide B** from a *Pseudomonas* culture.^{[1][10]}

- **Bacterial Culture:** Inoculate a suitable liquid medium (e.g., King's B medium) with a pure culture of the **Orfamide B**-producing *Pseudomonas* strain. Incubate with shaking for 48-72 hours at 28°C.
- **Cell Removal:** Centrifuge the culture at 10,000 x g for 15 minutes to pellet the bacterial cells.
- **Acid Precipitation:** Collect the supernatant and acidify to pH 2.0 with 6 M HCl. Store at 4°C overnight to allow for the precipitation of the lipopeptides.
- **Crude Extraction:** Centrifuge the acidified supernatant at 12,000 x g for 20 minutes to collect the crude precipitate.
- **Solid-Phase Extraction (SPE):**
 - Dissolve the crude extract in methanol.
 - Load the dissolved extract onto a C18 SPE cartridge pre-conditioned with methanol and water.
 - Wash the cartridge with a stepwise gradient of increasing concentrations of acetonitrile in water (e.g., 20%, 40%, 60%, 80%, 100%).
 - Collect the fractions and analyze for the presence of **Orfamide B** using a droplet collapse assay or UPLC-MS.
- **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):**
 - Pool the fractions containing **Orfamide B** and dry them down.
 - Dissolve the dried material in a suitable solvent (e.g., methanol).

- Purify the sample using a semi-preparative C18 RP-HPLC column with a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA).
- Collect the peak corresponding to **Orfamide B** and confirm its purity by analytical HPLC and MS.
- Final Product: Lyophilize the purified fraction to obtain pure **Orfamide B** as a white powder.



[Click to download full resolution via product page](#)

Orfamide B Purification Workflow.

Structure Elucidation by NMR Spectroscopy

The following provides a general protocol for the NMR analysis of **Orfamide B**.^{[4][5]}

- Sample Preparation: Dissolve 5-10 mg of purified **Orfamide B** in 0.5 mL of a deuterated solvent such as deuterated acetonitrile (CD_3CN) or deuterated methanol (CD_3OD).
- NMR Experiments: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
 - 1D ^1H NMR: To obtain an overview of the proton signals.
 - 2D ^1H - ^1H COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same spin system (i.e., within an amino acid residue).
 - 2D ^1H - ^1H TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
 - 2D ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
 - 2D ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for sequencing the peptide and identifying the ester linkage.
 - 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the 3D conformation.

Antifungal Bioassay against *Rhizoctonia solani*

This protocol details an in vitro assay to evaluate the antifungal activity of **Orfamide B**.^[6]

- Fungal Culture: Grow *R. solani* on potato dextrose agar (PDA) plates at 25°C for 3-5 days.
- Preparation of Test Solutions: Prepare a stock solution of **Orfamide B** in a suitable solvent (e.g., DMSO). Make serial dilutions to obtain the desired test concentrations.
- Assay Setup:
 - Prepare PDA plates amended with different concentrations of **Orfamide B**.

- Place a mycelial plug (5 mm diameter) from the edge of an actively growing *R. solani* culture onto the center of each plate.
- Use a PDA plate with the solvent alone as a negative control.
- Incubation and Measurement: Incubate the plates at 25°C and measure the radial growth of the fungal mycelium at regular intervals (e.g., 24, 48, and 72 hours).
- Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC₅₀ (half-maximal effective concentration) value.

Swarming Motility Assay

This protocol describes a method to assess the role of **Orfamide B** in bacterial swarming motility.^{[7][11]}

- Preparation of Swarm Plates: Prepare a semi-solid agar medium (e.g., 0.6% agar in a suitable nutrient broth). For complementation assays, add different concentrations of purified **Orfamide B** to the autoclaved and cooled medium before pouring the plates.
- Bacterial Inoculum: Grow the bacterial strain to be tested overnight in a liquid medium.
- Inoculation: Spot a small volume (2-5 µL) of the overnight culture onto the center of the swarm plates.
- Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for 24-48 hours.
- Observation: Observe and measure the diameter of the swarm colony.

Conclusion

Orfamide B is a fascinating natural product with a unique chemical structure and a diverse range of biological activities. Its potential applications in agriculture as a biofungicide and bioinsecticide, as well as its role in bacterial ecology, make it a subject of ongoing research. The detailed protocols provided in this guide offer a solid foundation for scientists and researchers to further explore the properties and potential of this promising cyclic lipopeptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Antimicrobial and Insecticidal: Cyclic Lipopeptides and Hydrogen Cyanide Produced by Plant-Beneficial Pseudomonas Strains CHA0, CMR12a, and PCL1391 Contribute to Insect Killing [frontiersin.org]
- To cite this document: BenchChem. [Orfamide B: A Technical Guide to its Chemical Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10786166#orfamide-b-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com